molecular formula C7H7ClO B1346567 3-Chloro-4-methylphenol CAS No. 615-62-3

3-Chloro-4-methylphenol

Cat. No. B1346567
Key on ui cas rn: 615-62-3
M. Wt: 142.58 g/mol
InChI Key: VQZRLBWPEHFGCD-UHFFFAOYSA-N
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Patent
US04558040

Procedure details

1.3 liters of concentrated sulfuric acid was added to a stirred mixture of 566 g of 3-chloro-4-methylaniline and 3 liters of water. The mixture warmed to 104° C. The mixture was cooled to 10°-15° C. and stirred while a solution of 290 g sodium nitrite in 1 liter of water was added drop-by-drop (over 2 hours). The mixture was stirred for 1 hour at about 10° C., then was added drop-by-drop (over 2 hours) to a stirred solution of 1 liter of concentrated sulfuric acid in 1.5 liters of water, at 110°-115° C. The resulting mixture was stirred at reflux temperature for one hour, cooled to room temperature and extracted with ether. The extract (4 liters) was mixed with 4 liters of water. The resulting mixture was stirred at 15° C. while 700 ml of a 50% aqueous solution of sodium hydroxide was slowly added (over 1 hour). The aqueous phase was separated, cooled to 15°-20° C. and stirred while 1.3 liters of concentrated hydrochloric acid was added. The resulting mixture was extracted with ether, the extract was dried (MgSO4) and the solvent was evaporated to give 3-chloro-4-methylphenol (4A), as an amber oil.
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
566 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[CH3:14])N.N([O-])=[O:16].[Na+]>O>[Cl:6][C:7]1[CH:8]=[C:9]([OH:16])[CH:11]=[CH:12][C:13]=1[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
566 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
290 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
104 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at about 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10°-15° C.
ADDITION
Type
ADDITION
Details
was added drop-by-drop (over 2 hours)
Duration
2 h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The extract (4 liters)
ADDITION
Type
ADDITION
Details
was mixed with 4 liters of water
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 15° C. while 700 ml of a 50% aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
was slowly added (over 1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15°-20° C.
STIRRING
Type
STIRRING
Details
stirred while 1.3 liters of concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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